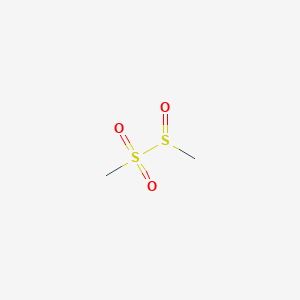

methylsulfonylsulfinylmethane

Description

Significance of Complex Organosulfur Architectures in Chemical Sciences

Organosulfur compounds are ubiquitous, playing critical roles in everything from the smell of garlic to the function of essential amino acids like cysteine and methionine. wikipedia.org The ability of sulfur to exist in various oxidation states (from -2 in thiols to +6 in sulfones) allows for a vast diversity of chemical structures and functionalities. britannica.com

Complex organosulfur architectures are particularly valued in organic synthesis. nih.gov For instance, the sulfinyl and sulfonyl groups can influence the acidity of adjacent carbon-hydrogen bonds, making them useful reagents for forming new carbon-carbon bonds. britannica.com The stereochemistry at the sulfur atom in sulfoxides adds another layer of complexity and utility, making them valuable in asymmetric synthesis. eurekaselect.com Furthermore, polymers incorporating sulfone groups are known for their high strength and resistance to oxidation and high temperatures, finding applications as engineering plastics. wikipedia.org The unique electronic properties of these compounds also make them relevant in materials science, with ongoing research into their use in applications like high-energy-density batteries. researchgate.netrsc.org

Evolution of Research on Multivalent Sulfur Species

The study of organosulfur chemistry has a long history, but the focus on multivalent sulfur species, those with sulfur in higher oxidation states, has seen significant growth in recent decades. nih.gov Initially, much of the research centered on simple thiols and sulfides. However, the development of selective oxidation methods allowed chemists to access sulfoxides and sulfones more readily, opening up new avenues of investigation. tandfonline.com

The understanding of the reactivity of these compounds has also evolved. For example, α,β-unsaturated sulfones were studied for their unique additive properties, which are analogous to unsaturated ketones. acs.org More recently, the focus has shifted towards harnessing the unique reactivity of compounds containing sulfur in multiple oxidation states. A notable advancement is the use of sulfinyl sulfones as precursors for sulfinyl radicals, which were previously difficult to access and utilize in organic synthesis. researchgate.netresearchgate.net This has enabled the development of novel chemical transformations. researchgate.net The ongoing exploration of multivalent sulfur compounds is driven by the need for new synthetic methods and functional molecules in fields ranging from pharmaceuticals to materials science. acs.org

Scope and Research Objectives for Methylsulfonylsulfinylmethane Analogs

Current research on this compound and its analogs, more broadly classified as α-sulfinyl sulfones, is focused on several key areas. A primary objective is the development of new and efficient synthetic methods. organic-chemistry.org For example, recent studies have explored the synthesis of α-furyl sulfones and stereodefined vinyl sulfones from sodium sulfinates and enynones, where the reaction pathway can be controlled by the choice of solvent. figshare.comacs.org

Another major research thrust is the exploration of the unique reactivity of these compounds. As mentioned, their role as precursors to sulfinyl radicals is a significant area of interest, allowing for novel carbon-sulfur bond formations. researchgate.netresearchgate.net Researchers are also investigating the properties of related compounds, such as sulfimides and sulfoximines, which are analogs where one of the oxygen atoms is replaced by a nitrogen group. These compounds have shown promise in medicinal chemistry and crop protection. mdpi.com

The fundamental properties of these molecules are also under investigation. For instance, studies on unsaturated sulfones continue to provide insights into their electronic structure and reactivity. acs.org Understanding these properties is crucial for designing new functional molecules. The table below summarizes some of the synthetic approaches and conditions for creating analogs of this compound.

| Product Type | Starting Materials | Reaction Conditions | Yield |

| α-Furyl Sulfone | Enynone, Sodium Sulfinate | ZnCl2, Toluene, 85°C | Good to Very Good acs.org |

| Stereodefined Vinyl Sulfone | Enynone, Sodium Sulfinate | EtOH | Not specified figshare.comacs.org |

| β-Keto Sulfones | Alkynes, Sodium Sulfinates | BF3·OEt2 | Good researchgate.net |

| β-Hydroxy Sulfones | α-Bromoketones, Sodium Sulfinates, then Ru-catalyzed reduction | Aqueous medium | High organic-chemistry.org |

| Aryl Sulfones | Primary Alcohols, N-bromosuccinimide, Triphenylphosphine, Sodium Arenesulfinate | Catalytic tetrabutylammonium (B224687) iodide | Good to High organic-chemistry.org |

The physical properties of these compounds are also a subject of study, as illustrated by the data for benzal methyl tolyl sulfone and its derivatives.

| Compound | Melting Point (°C) |

| Benzal methyl tolyl sulfone (Isomer 1) | 121 acs.org |

| Benzal methyl tolyl sulfone (Isomer 2) | 132 acs.org |

| Saturated sulfone derivative | 75 acs.org |

| Dibromide addition product | 175-176 acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H6O3S2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

methylsulfonylsulfinylmethane |

InChI |

InChI=1S/C2H6O3S2/c1-6(3)7(2,4)5/h1-2H3 |

InChI Key |

YNHQLXOBQFKKKQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)S(=O)(=O)C |

Origin of Product |

United States |

Theoretical and Computational Investigations of Sulfur Electronic States

Electronic Configuration Analysis of Sulfur(IV) and Sulfur(VI) Centers

Molecular Orbital Theory Applied to Sulfinyl and Sulfonyl Moieties

The sulfinyl moiety, with its lone pair of electrons on the sulfur atom, contributes a high-lying, non-bonding MO. This highest occupied molecular orbital (HOMO) is expected to be localized primarily on the sulfinyl sulfur, rendering it a nucleophilic center. quora.com Conversely, the sulfonyl group, with its two electronegative oxygen atoms, withdraws electron density, leading to low-lying empty orbitals. The lowest unoccupied molecular orbital (LUMO) is anticipated to have significant contributions from the sulfonyl sulfur and its attached oxygens, making it an electrophilic site. The interaction between the sulfinyl HOMO and the sulfonyl LUMO is a key feature of the molecule's electronic structure.

Interplay of Sulfur Oxidation States and Excited State Electronic Configurations

The presence of both electron-donating (sulfinyl) and electron-withdrawing (sulfonyl) groups within the same molecule suggests the possibility of low-energy electronic transitions. Upon absorption of energy, an electron can be promoted from a high-lying occupied orbital to a low-lying unoccupied orbital. In methylsulfonylsulfinylmethane, the most likely low-energy transition would involve the promotion of an electron from the HOMO, localized on the sulfinyl group, to the LUMO, localized on the sulfonyl group. This would result in a charge-transfer excited state. The energy and probability of this transition are critical parameters that can be predicted using time-dependent density functional theory (TD-DFT) calculations.

Quantum Chemical Calculations for Molecular Conformations and Energetics

To understand the three-dimensional structure and stability of this compound, quantum chemical calculations are indispensable. These methods allow for the exploration of the potential energy surface and the identification of stable conformers.

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density functional theory (DFT) is a widely used computational method for studying the geometry and energetics of molecules. nih.gov For this compound, DFT calculations can be employed to explore the various possible rotational isomers (conformers) arising from the rotation around the C-S bonds. The relative energies of these conformers can be calculated to determine the most stable geometry. It is anticipated that steric hindrance between the oxygen atoms of the sulfonyl group and the lone pair and oxygen atom of the sulfinyl group will play a significant role in determining the preferred conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Dihedral Angle (O=S-C-S=O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 5.0 |

Note: This data is hypothetical and serves as an illustration of the expected results from DFT calculations.

Ab Initio Methods for Understanding Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. xmu.edu.cnresearchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and coupled cluster theory), can provide a more accurate description of the electronic structure of this compound, albeit at a higher computational cost than DFT. xmu.edu.cn Ab initio calculations can be used to refine the geometries and energies obtained from DFT and to provide a more detailed analysis of the electron correlation effects, which are important for accurately describing the interactions between the sulfinyl and sulfonyl groups. xmu.edu.cnutah.edu

Computational Modeling of Intra- and Intermolecular Interactions Modulated by Sulfur Oxidation States

The distinct electronic nature of the sulfinyl and sulfonyl groups also governs the intra- and intermolecular interactions of this compound.

In the condensed phase, the dual nature of the molecule is expected to lead to complex intermolecular interactions. The sulfinyl group can act as a hydrogen bond acceptor through its oxygen atom and as a Lewis base through its sulfur atom. quora.com The sulfonyl group, with its partial positive charge on the sulfur and partial negative charges on the oxygens, can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. khanacademy.orgnih.gov Computational models, such as molecular dynamics simulations, can be used to study the behavior of this compound in solution and to understand how its unique combination of functional groups influences its interactions with other molecules. rsc.org The analysis of these interactions is crucial for predicting the physical properties of the compound, such as its boiling point and solubility.

Table 2: Hypothetical Interaction Energies of this compound with a Water Molecule

| Interaction Site | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Sulfinyl Oxygen | Hydrogen Bond | -4.5 |

| Sulfonyl Oxygen | Hydrogen Bond | -3.8 |

| Sulfinyl Sulfur | Lewis Acid-Base | -2.1 |

Note: This data is hypothetical and illustrates the expected trend in interaction energies.

Advanced Synthetic Methodologies for Multi Sulfur Oxidation State Compounds

Strategies for Selective Oxidation of Sulfur Centers

A primary challenge in the synthesis of compounds like methylsulfonylsulfinylmethane is the selective oxidation of one sulfur atom in the presence of another. The ability to control the oxidation to either a sulfinyl (sulfoxide) or a sulfonyl (sulfone) group is paramount.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. acs.orgacsgcipr.org However, achieving selectivity for the sulfoxide (B87167) without over-oxidation to the sulfone requires careful selection of reagents and reaction conditions. acsgcipr.orgorganic-chemistry.org For a molecule containing two sulfur atoms, this challenge is amplified.

Commonly used oxidants for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org The stoichiometry of the oxidant is a critical factor; using one equivalent of the oxidizing agent generally favors the formation of the sulfoxide. acsgcipr.org To synthesize this compound, a potential strategy would involve starting with a precursor like methylthiomethyl methyl sulfide (B99878) and performing a stepwise oxidation. The first oxidation would yield methylthiomethyl methyl sulfoxide. Subsequent, more forceful oxidation could then convert the remaining sulfide to a sulfone.

Catalytic systems have been developed to enhance selectivity. For instance, titanium-containing zeolites like TS-1 have been shown to catalyze the oxidation of thioethers with hydrogen peroxide. rsc.orgresearchgate.net Interestingly, for certain substrates, these catalysts can selectively produce the sulfone, while the non-catalyzed reaction may favor the sulfoxide. rsc.orgresearchgate.net The use of flavin-based catalysts has also been explored for the selective oxidation of sulfides to sulfoxides under an oxygen atmosphere with the aid of a reductant like hydrazine (B178648) hydrate. organic-chemistry.org

The table below summarizes various oxidizing agents and their general selectivity in the oxidation of sulfides.

| Oxidizing Agent | Typical Product(s) | Key Considerations |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry dependent; catalysis can enhance selectivity. organic-chemistry.org |

| m-CPBA | Sulfoxide or Sulfone | Stoichiometry dependent; can be highly reactive. nih.govacs.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally mild and selective for sulfoxide formation. researchgate.net |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | Solid, stable source of H₂O₂; can be used in solid-state reactions. organic-chemistry.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | A versatile and powerful oxidant. jchemrev.com |

When the sulfur atom of a sulfoxide is a stereocenter, as would be the case for a chiral derivative of this compound, the development of asymmetric oxidation methods is crucial. wiley-vch.dersc.org Chiral sulfoxides are valuable as chiral auxiliaries in asymmetric synthesis. wiley-vch.detandfonline.com

Significant progress has been made in the enantioselective oxidation of sulfides to chiral sulfoxides. organic-chemistry.org One of the most successful approaches involves the use of a modified Sharpless epoxidation reagent, often referred to as the Kagan-Modena oxidation. researchgate.net This system typically employs a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide. tandfonline.com By carefully controlling the reaction conditions, high enantiomeric excesses (ee) can be achieved for a variety of sulfides. researchgate.net

Metal complexes with chiral ligands are central to many enantioselective oxidation methods. wiley-vch.de For example, manganese complexes with chiral salen-type ligands have been used for the asymmetric oxidation of sulfides with hydrogen peroxide, affording high yields and excellent enantioselectivities. rsc.orgdntb.gov.ua Vanadium complexes with chiral Schiff base ligands have also proven effective. organic-chemistry.org

Another strategy involves the use of chiral oxidizing agents, such as chiral oxaziridines. wiley-vch.de These reagents can transfer an oxygen atom to the sulfide in an enantioselective manner, although the enantiomeric excesses achieved are often moderate. tandfonline.com

The table below presents a selection of catalytic systems for the asymmetric oxidation of sulfides.

| Catalyst/Reagent System | Chiral Ligand/Auxiliary | Typical ee (%) |

| Ti(OiPr)₄ / DET / t-BuOOH | Diethyl Tartrate (DET) | Up to >99 |

| Mn(salen) Complex / H₂O₂ | Chiral Salen Ligand | Up to >99 |

| VO(acac)₂ / Chiral Ligand / H₂O₂ | Chiral Hydroxamic Acids | Up to 98 |

| Chiral Oxaziridines | Camphorsulfonyl Oxaziridines | 22-63 |

Coupling Reactions for Assembling this compound Frameworks

The construction of the C-S bonds in this compound is another critical aspect of its synthesis. This requires methods that can form new carbon-sulfur bonds, potentially in a controlled and stepwise manner.

The formation of carbon-sulfur bonds is a fundamental process in organic chemistry, with applications ranging from the synthesis of pharmaceuticals to materials science. mdpi.comresearchgate.net Traditional methods often involve the reaction of a thiol with an electrophile. For a molecule like this compound, a potential route could involve the reaction of methanethiol (B179389) with a suitable carbon electrophile bearing a pre-existing sulfonyl or sulfinyl group.

More advanced methods have been developed to address the challenges of constructing complex organosulfur compounds. These include various transition-metal-catalyzed cross-coupling reactions. acs.org While often applied to aryl-sulfur bonds, these methods can also be adapted for alkyl-sulfur bond formation.

Enzymatic approaches to C-S bond formation are also emerging as powerful tools in biosynthesis and biocatalysis. acs.orgnih.gov Although not yet applied to a molecule like this compound, these methods offer the potential for highly selective and environmentally benign syntheses.

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles widely used in the formation of carbon-carbon bonds. mt.comlibretexts.org They can also be employed in the synthesis of organosulfur compounds. For instance, the reaction of an organometallic reagent with sulfur dioxide (or a surrogate like DABSO) can generate a sulfinate intermediate. acs.orgnih.gov This sulfinate can then be trapped with an electrophile to form a sulfone. A one-pot, three-component reaction involving an organometallic reagent, DABSO, and an amine under oxidative conditions can lead to the formation of sulfonamides. nih.gov

A plausible synthetic route to a precursor of this compound could involve the reaction of methylmagnesium bromide with sulfur dioxide to form a magnesium sulfinate. This could then, in principle, be reacted with a chloromethyl methyl sulfoxide to construct the desired framework. However, the reactivity and compatibility of the functional groups would need to be carefully considered.

Another approach involves the reaction of organometallic reagents with sulfinyl chlorides or related electrophiles. jchemrev.com This can be a direct way to form unsymmetrical sulfoxides.

Methodological Challenges in the Synthesis of Highly Oxidized Organosulfur Scaffolds

The synthesis of molecules like this compound is fraught with challenges that are characteristic of highly oxidized organosulfur chemistry. scribd.comacs.org

One of the primary difficulties is controlling the chemoselectivity of the oxidation. As mentioned earlier, preventing over-oxidation of a sulfoxide to a sulfone when another sulfur atom needs to be oxidized is a significant hurdle. acsgcipr.org The presence of multiple, polar sulfinyl and sulfonyl groups can also affect the solubility and reactivity of the molecule, making purification and subsequent transformations difficult.

The sulfur atom in organosulfur compounds can act as a ligand and coordinate to metal catalysts, potentially leading to catalyst inhibition or poisoning. scribd.com This can be a major issue in transition-metal-catalyzed reactions for C-S bond formation.

Furthermore, the stability of highly oxidized organosulfur compounds can be a concern. The presence of multiple electron-withdrawing sulfonyl and sulfinyl groups can activate adjacent C-H bonds, making the molecule susceptible to decomposition or rearrangement under certain conditions.

Finally, the unpleasant odor associated with many volatile sulfur compounds is a practical challenge in the laboratory. scribd.com

Stereochemical Research in Multi Sulfur Oxidation State Systems

Chiroptical Properties Arising from Sulfur(IV) and Sulfur(VI) Stereocenters

The presence of sulfur atoms in different oxidation states within a single molecule gives rise to unique chiroptical properties. These properties are a direct consequence of the stereogenic nature of the sulfur centers and are instrumental in their characterization and the determination of their absolute configuration.

Sulfoxide (B87167) and Sulfone Chirality

The primary source of chirality in methylsulfonylsulfinylmethane and its analogs is the sulfoxide group. A sulfoxide with two different organic residues attached to the sulfur atom is chiral due to the tetrahedral arrangement of the two carbon substituents, the oxygen atom, and a lone pair of electrons on the sulfur atom. wikipedia.org This results in a stable stereocenter at the sulfur(IV) atom. The energy barrier for the inversion of this stereocenter is high enough to allow for the isolation of stable enantiomers at room temperature. wikipedia.org

In contrast, the sulfone group in this compound is achiral. The sulfur(VI) atom in a sulfone is tetrahedrally coordinated to two oxygen atoms and two carbon atoms. Even if the two organic substituents are different, the presence of two identical oxygen atoms renders the sulfur atom achiral, unless isotopic labeling is introduced. nih.gov Therefore, in the context of this compound, the chiroptical properties are dominated by the chiral sulfinyl group.

Influence of Sulfur Oxidation State on Stereochemical Stability

The oxidation state of sulfur significantly impacts the stereochemical stability of the chiral center. As mentioned, sulfoxides (sulfur(IV)) possess a high barrier to pyramidal inversion, leading to configurationally stable enantiomers. nih.gov This stability is crucial for their application as chiral auxiliaries and in the development of chiral drugs. nih.gov

The conversion of a chiral sulfoxide to a sulfone via oxidation results in the loss of chirality at the sulfur center. This transformation highlights the direct influence of the oxidation state on the stereochemical identity of the molecule. Conversely, the reduction of a sulfone to a sulfoxide is a challenging transformation that, if achieved asymmetrically, could provide a route to chiral sulfoxides. nih.govresearchgate.net The stability of sulfur allotropes themselves is also a subject of study, with certain molecular forms being more stable at different temperatures. rsc.org

Asymmetric Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure analogs of this compound hinges on the ability to control the stereochemistry of the sulfoxide group. Several strategies have been developed for the asymmetric synthesis of chiral sulfinyl compounds, which can be adapted for this purpose. researchgate.netrsc.org

Catalytic Asymmetric Methods for Sulfinyl Compound Synthesis

Catalytic asymmetric oxidation of prochiral sulfides is one of the most direct and atom-economical methods for producing chiral sulfoxides. tandfonline.com Various catalytic systems, often employing transition metals complexed with chiral ligands, have been developed to achieve high enantioselectivity. tandfonline.comwiley-vch.de For the synthesis of a chiral analog of this compound, a precursor sulfide (B99878) bearing a methylsulfonylmethyl group would be oxidized using a chiral catalyst and an oxidant.

Table 1: Examples of Catalytic Asymmetric Sulfoxidation Systems

| Catalyst System | Oxidant | Typical Substrate | Enantiomeric Excess (ee) | Reference |

| Titanium/diethyl tartrate | tert-Butyl hydroperoxide | Aryl methyl sulfides | Up to 95% | tandfonline.com |

| Vanadium/chiral Schiff base | Hydrogen peroxide | Various sulfides | Up to 85% | researchgate.net |

| Iron/chiral ligand | Hydrogen peroxide | Aryl methyl sulfides | 97-99% | wiley-vch.de |

Recent advancements also include organocatalytic methods for the asymmetric deoxygenation of sulfones to generate chiral sulfinyl compounds, offering an alternative synthetic route. nih.govresearchgate.net

Application of Chiral Auxiliaries in Organosulfur Chemistry

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. sigmaaldrich.comthieme-connect.com In the context of organosulfur chemistry, chiral auxiliaries can be employed to direct the stereoselective formation of the sulfoxide group. researchgate.netscielo.org.mx The Andersen synthesis, for instance, involves the reaction of a sulfinyl chloride with a chiral alcohol, such as menthol, to form diastereomeric sulfinates. tandfonline.com After separation of the diastereomers, reaction with a Grignard reagent yields the enantiomerically pure sulfoxide.

For a this compound analog, a possible route would involve the reaction of methanesulfinyl chloride with a chiral auxiliary, followed by separation of the diastereomers and subsequent reaction with a nucleophile derived from dimethyl sulfone.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type | Application |

| (-)-Menthol | Alcohol | Andersen sulfoxide synthesis |

| Evans auxiliaries (Oxazolidinones) | Amide | Asymmetric alkylations, aldol (B89426) reactions |

| (R/S)-2-Methyl-2-propanesulfinamide | Sulfinamide | Synthesis of chiral amines and sulfoxides |

| Ephedrine derivatives | Amino alcohol | Various asymmetric transformations |

Diastereomerism and Enantiomerism in Compounds with Multiple Chiral Sulfur Centers

While this compound itself contains only one potential stereocenter at the sulfoxide sulfur, more complex analogs can be envisioned with multiple chiral centers, including additional chiral sulfur atoms. The presence of multiple stereocenters leads to the possibility of diastereomers and enantiomers.

For a molecule with two chiral sulfoxide centers, four stereoisomers are possible: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are a pair of enantiomers, as are the (R,S) and (S,R) isomers. The relationship between the (R,R) and (R,S) isomers (or any other non-enantiomeric pair) is diastereomeric.

The stereochemical outcome of reactions involving molecules with multiple chiral centers can be complex, and the stereospecificity of reactions at one center can be influenced by the configuration of existing stereocenters. researchgate.net The synthesis and separation of such diastereomers are crucial for understanding their distinct chemical and physical properties. The study of such systems provides deeper insights into the principles of stereocontrol in complex molecules.

Spectroscopic and Advanced Analytical Characterization of Oxidized Organosulfur Compounds

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For a compound like methylsulfonylsulfinylmethane, a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry would be essential to confirm its constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Sulfur-Containing Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound (CH₃SO₂CH₂SOCH₃), ¹H and ¹³C NMR would provide key structural information.

The ¹H NMR spectrum is anticipated to show distinct signals for the different methyl and methylene (B1212753) protons. The chemical shift of protons on a carbon adjacent to a functional group is influenced by the group's electronegativity and magnetic anisotropy. oregonstate.edu The methylene protons (-CH₂-) situated between the electron-withdrawing sulfonyl (-SO₂-) and sulfinyl (-SO-) groups are expected to be significantly deshielded, appearing at a lower field. github.io The chemical shift for a methylene group attached to two functional groups can be estimated using Shoolery's rule, which sums the substituent constants. github.io The methyl protons of the methylsulfonyl group (CH₃SO₂-) would likely resonate at a different chemical shift compared to the methyl protons of the methylsulfinyl group (CH₃SO-), reflecting the different oxidation states of the adjacent sulfur atoms.

The ¹³C NMR spectrum would similarly provide insights into the carbon framework. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. compoundchem.comoregonstate.edu The methylene carbon, being bonded to two sulfur atoms in different oxidation states, would exhibit a characteristic chemical shift. The methyl carbons attached to the sulfonyl and sulfinyl groups would also have distinct resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-SO₂- | 2.9 - 3.2 | 40 - 45 |

| -SO₂-CH₂ -SO- | 4.0 - 4.5 | 65 - 75 |

| CH₃-SO- | 2.6 - 2.9 | 35 - 40 |

Note: These are estimated values based on data for analogous sulfonyl and sulfinyl compounds and general principles of NMR spectroscopy. Actual values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. The sulfonyl and sulfinyl groups have characteristic vibrational frequencies.

The sulfonyl group (-SO₂-) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically in the range of 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹. researchgate.netacdlabs.com These bands are often prominent in the IR spectrum.

The sulfinyl group (-S=O) shows a characteristic stretching vibration that is highly dependent on its chemical environment but generally appears in the region of 1070-1030 cm⁻¹. The position of this band can be influenced by factors such as hydrogen bonding and the electronegativity of adjacent substituents.

Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on a change in polarizability. The S=O and S-S stretching vibrations are often well-defined in Raman spectra. iitm.ac.in For instance, the S-S bond in disulfides gives a characteristic Raman peak around 520 cm⁻¹. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1350 - 1300 (Strong) | Active |

| Sulfonyl (-SO₂-) | Symmetric Stretch | 1160 - 1120 (Strong) | Active |

| Sulfinyl (-S=O) | Stretch | 1070 - 1030 (Strong) | Active |

| C-H (Methyl/Methylene) | Stretch | 3000 - 2850 (Medium) | Active |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is vital for its identification. In electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. libretexts.org

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation patterns of sulfoxides and sulfones are often characterized by rearrangements and the loss of small neutral molecules. researchgate.netcdnsciencepub.com Common fragmentation pathways for sulfoxides include the loss of an oxygen atom (M-16) or a hydroxyl radical (M-17). researchgate.net Sulfones can undergo rearrangement to sulfinate esters, followed by fragmentation. cdnsciencepub.com The fragmentation of organosulfur compounds can also involve cleavage of carbon-sulfur bonds. nih.gov The presence of both a sulfonyl and a sulfinyl group in this compound would likely lead to complex fragmentation patterns, potentially involving the loss of SO, SO₂, and methyl radicals.

Chromatographic Separation Techniques for Isomer Analysis

Chromatographic techniques are essential for separating components of a mixture and for analyzing the purity of a compound. For a substance like this compound, which may have isomers or be present in a complex matrix, chromatography is indispensable.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. cas.cz Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for the separation of a wide range of organic molecules. sielc.com

The separation of sulfoxides and sulfones by HPLC has been well-documented. cas.czmdpi.com For instance, the separation of aromatic sulfones has been achieved using reversed-phase columns with methanol-water mobile phases. cas.cz The purity of sulfoxides and sulfones produced in oxidation reactions can be determined by HPLC. mdpi.com

A key application of HPLC for a compound like this compound would be the resolution of potential stereoisomers. The sulfinyl group is chiral when the two substituents on the sulfur atom are different, which is the case in the target molecule. Therefore, this compound can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase, would be the method of choice to separate and quantify these enantiomers.

Gas Chromatography (GC) for Volatile Organosulfur Species

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. wur.nl Organosulfur compounds are frequently analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govchromatographyonline.comresearchgate.net

The volatility of this compound would determine its suitability for GC analysis. If it is sufficiently volatile and thermally stable, GC could be an effective analytical method. Detectors that are selective for sulfur compounds, such as the Sulfur Chemiluminescence Detector (SCD) or the Flame Photometric Detector (FPD), can provide high sensitivity and selectivity for the analysis of organosulfur compounds in complex matrices. wur.nl

GC-MS analysis of organosulfur compounds often reveals characteristic fragmentation patterns that aid in their identification. nih.gov The technique is widely used in environmental analysis to detect and quantify trace levels of organosulfur pollutants. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted into a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, researchers can construct a three-dimensional map of the electron density within the crystal. This map is then used to determine the exact positions of the atoms in the molecule, as well as how the molecules are arranged relative to one another in the crystal lattice.

The data obtained from X-ray crystallography are fundamental to understanding the structure-property relationships of a compound. Key parameters derived from this analysis include:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

Intermolecular Interactions: The non-covalent interactions, such as hydrogen bonds and van der Waals forces, that hold the molecules together in the crystal.

Without experimental data from an X-ray crystallographic study of this compound, it is not possible to provide a detailed discussion of its solid-state structure, nor to generate the requested data tables on its crystallographic parameters. Further research, including the successful crystallization and X-ray diffraction analysis of this specific compound, would be required to elucidate its solid-state structural characteristics.

Mechanistic Studies of Reactions Involving Sulfur Oxidation State Changes

Redox Chemistry of Sulfinyl and Sulfonyl Groups

The redox chemistry of sulfinyl and sulfonyl groups is central to understanding the reactivity of sulfur-containing organic compounds. The sulfur atom in these functional groups can exist in various oxidation states, which dictates their behavior as either oxidizing or reducing agents. In sulfoxides (R-S(=O)-R'), the sulfur is in a +IV oxidation state, while in sulfones (R-S(=O)₂-R'), it is in a +VI oxidation state. This variability allows sulfur compounds to participate in a wide range of redox reactions. mdpi.com

The interconversion between these oxidation states is a key aspect of their chemistry. For instance, sulfoxides can be reduced to sulfides or oxidized to sulfones. The ease with which sulfur oscillates between oxidation states from -2 to +6 explains why reactive sulfur species can function as both antioxidants and signaling molecules. mdpi.com

The redox potential of sulfinyl and sulfonyl groups is influenced by the nature of the organic substituents attached to the sulfur atom. Electron-withdrawing groups tend to make the sulfur atom more electrophilic and thus a better oxidizing agent, while electron-donating groups have the opposite effect.

Table 1: Oxidation States of Sulfur in Functional Groups

| Functional Group | General Structure | Sulfur Oxidation State |

|---|---|---|

| Sulfide (B99878) | R-S-R' | -2 |

| Sulfoxide (B87167) | R-S(=O)-R' | 0 |

| Sulfone | R-S(=O)₂-R' | +2 |

| Sulfenic Acid | R-S-OH | 0 |

| Sulfinic Acid | R-S(=O)-OH | +2 |

Reaction Mechanisms Influenced by Sulfur Electronic Structure

The electronic configuration of sulfur, 1s² 2s² 2p⁶ 3s² 3p⁴, with six valence electrons, is fundamental to its chemical behavior. enthu.com This configuration allows sulfur to form a variety of covalent bonds and exist in multiple oxidation states, which in turn influences the mechanisms of reactions involving sulfinyl and sulfonyl groups. enthu.com The presence of d-orbitals in sulfur's valence shell, although a topic of some debate regarding the extent of their involvement, is often invoked to explain the hypervalent nature of sulfur in compounds like sulfones.

The electronic structure of the sulfinyl group, with its lone pair of electrons on the sulfur atom, allows it to act as a nucleophile. Conversely, the highly oxidized sulfur atom in a sulfonyl group is electrophilic. The geometry of these groups also plays a role; sulfoxides are chiral at the sulfur atom, which can lead to stereospecific reactions.

The reactivity of sulfinyl and sulfonyl compounds is also dictated by the stability of the intermediates formed during a reaction. For example, the formation of a sulfinyl radical is a key step in certain radical addition reactions. nih.gov The electronic structure of these intermediates, including the distribution of spin density, determines their subsequent reactivity.

Table 2: Electronic Properties of Sulfinyl and Sulfonyl Groups

| Property | Sulfinyl Group (R-S(=O)-R') | Sulfonyl Group (R-S(=O)₂-R') |

|---|---|---|

| Hybridization of Sulfur | sp³ | sp³ |

| Geometry around Sulfur | Trigonal pyramidal | Tetrahedral |

| Presence of Lone Pairs on S | Yes | No |

| Nature of Sulfur Atom | Nucleophilic and electrophilic | Electrophilic |

| Ability to Stabilize Adjacent Charges | Can stabilize adjacent carbanions and carbocations | Strong stabilization of adjacent carbanions |

Role of Sulfur Oxidation States in Reactive Intermediate Formation

For instance, the one-electron oxidation of a thiol (R-SH) can lead to the formation of a thiyl radical (RS•). cdnsciencepub.com In the context of sulfinyl compounds, homolytic cleavage of a bond to the sulfinyl group can generate a sulfinyl radical (RSO•). nih.govresearchgate.net These radicals can participate in a variety of reactions, including addition to double bonds and hydrogen abstraction. nih.gov

The oxidation state of sulfur also influences the formation of ionic intermediates. For example, the protonation of a sulfoxide can lead to a species that is more susceptible to nucleophilic attack. The stability of these intermediates is a key factor in determining the reaction pathway. In biological systems, the oxidation of sulfur compounds can lead to the formation of a variety of reactive sulfur species that are involved in cellular signaling and defense against oxidative stress. nih.gov

Table 3: Common Reactive Intermediates from Sulfur Compounds

| Intermediate | Precursor Functional Group | Typical Formation Process | Role in Reactions |

|---|---|---|---|

| Thiyl Radical (RS•) | Thiol | One-electron oxidation | Radical chain reactions, disulfide formation |

| Sulfinyl Radical (RSO•) | Sulfoxide, Sulfenic Acid | Homolytic bond cleavage, oxidation | Radical additions, rearrangements |

| Sulfonyl Radical (RSO₂•) | Sulfonyl Halide, Sulfinic Acid | Photolysis, radical initiation | Addition to alkenes and alkynes |

Emerging Research Frontiers and Outlook

Integration of Artificial Intelligence and Machine Learning in Organosulfur Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and discovery of new molecules. springernature.comnih.gov These technologies can analyze vast datasets to predict the properties and activities of yet-to-be-synthesized compounds, significantly accelerating the research and development process. acs.org

In the context of organosulfur chemistry, AI and ML can be leveraged to:

Predict Physicochemical Properties: Algorithms can be trained to predict key properties of organosulfur compounds, such as solubility, stability, and electronic characteristics, based on their molecular structure. nih.govresearchgate.net

Virtual Screening: AI can screen virtual libraries of millions of organosulfur compounds to identify candidates with desired biological or material properties, saving significant time and resources compared to traditional high-throughput screening.

De Novo Design: Generative AI models can design entirely new organosulfur molecules with specific target properties, offering innovative pathways for drug discovery and material science. miragenews.com

Table 1: Potential AI/ML Applications in Organosulfur Compound Research

| Application Area | Description | Potential Impact |

| Property Prediction | Forecasting physical, chemical, and biological properties from molecular structure. | Accelerated screening and prioritization of synthetic targets. |

| Retrosynthesis Planning | Predicting optimal synthetic routes for complex organosulfur molecules. | Increased efficiency and success rate of chemical synthesis. |

| Scaffold Hopping | Identifying novel molecular backbones with similar properties to known active compounds. | Discovery of new classes of organosulfur compounds with improved features. |

The integration of AI and ML promises a new era of "on-demand" design for organosulfur compounds with tailored functionalities.

Supramolecular Assembly and Material Science Applications of Complex Organosulfur Compounds

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. nsf.gov Organosulfur compounds, with their unique electronic and geometric features, are excellent candidates for building blocks in supramolecular chemistry.

The ability of sulfur to participate in various interactions, such as hydrogen bonding, dipole-dipole interactions, and even weak coordination bonds, allows for the construction of intricate architectures like:

Molecular Cages and Frameworks: The self-assembly of specifically designed organosulfur molecules can lead to the formation of porous crystalline materials, known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). northwestern.edu These materials have potential applications in gas storage, catalysis, and separation technologies.

Self-Healing Materials: The reversible nature of some non-covalent bonds involving sulfur can be exploited to create "smart" materials capable of repairing themselves after damage.

Organic Electronics: The electronic properties of sulfur-containing molecules make them attractive for use in organic semiconductors, light-emitting diodes (OLEDs), and solar cells.

Table 2: Examples of Supramolecular Structures from Organosulfur Compounds

| Supramolecular Assembly | Building Block Features | Potential Application |

| 1D Nanowires | π-stacking interactions of aromatic organosulfur molecules. | Organic electronics |

| 2D Nanosheets | Directional hydrogen bonding and van der Waals forces. | Membranes, sensors |

| 3D Porous Frameworks | Coordination of sulfur atoms to metal nodes or covalent linkages. | Gas storage, catalysis |

The precise control over supramolecular assembly opens up a vast design space for creating advanced materials with novel functions.

Future Directions in Theoretical Prediction and Synthetic Control

Advances in theoretical chemistry and synthetic methodologies are crucial for realizing the potential of novel organosulfur compounds.

Theoretical Prediction:

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of organosulfur molecules. This information is invaluable for understanding reaction mechanisms and designing new catalysts.

Molecular Dynamics Simulations: These simulations can model the behavior of organosulfur compounds in complex environments, such as in solution or at interfaces, providing a dynamic picture of their interactions and assembly processes.

Synthetic Control:

Precision Synthesis: The development of new synthetic methods allows for the precise and selective formation of carbon-sulfur bonds, enabling the construction of highly complex and functionalized organosulfur molecules. thieme-connect.de

Catalysis: The use of transition metal catalysts and organocatalysts has revolutionized organosulfur chemistry, providing efficient and environmentally friendly routes to a wide range of compounds.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability in the synthesis of organosulfur compounds.

Augmented Synthetic Control: Methodologies like the augmented synthetic control method (ASCM), while originating in other fields, conceptually align with the need for precise control and comparison in complex chemical syntheses, offering a framework for optimizing reaction conditions and outcomes. nih.gov

The synergy between theoretical prediction and advanced synthetic techniques will continue to push the boundaries of what is possible in the field of organosulfur chemistry, paving the way for the discovery and application of new and exciting molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.